molecular formula C34H18N4S4 B14651573 2,2',2'',2'''-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) CAS No. 51577-19-6

2,2',2'',2'''-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole)

Cat. No.: B14651573
CAS No.: 51577-19-6
M. Wt: 610.8 g/mol
InChI Key: CLKLBYMMBCBUDP-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) is a complex organic compound featuring a benzene core substituted with four benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with benzothiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium cyanide, which facilitates the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The benzothiazole groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetrakis(1,3-benzothiazole) is unique due to its combination of a benzene core with multiple benzothiazole groups, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

51577-19-6

Molecular Formula

C34H18N4S4

Molecular Weight

610.8 g/mol

IUPAC Name

2-[2,4,5-tris(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C34H18N4S4/c1-5-13-27-23(9-1)35-31(39-27)19-17-21(33-37-25-11-3-7-15-29(25)41-33)22(34-38-26-12-4-8-16-30(26)42-34)18-20(19)32-36-24-10-2-6-14-28(24)40-32/h1-18H

InChI Key

CLKLBYMMBCBUDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C4=NC5=CC=CC=C5S4)C6=NC7=CC=CC=C7S6)C8=NC9=CC=CC=C9S8

Origin of Product

United States

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